Phenol, thiobis[tetrapropylene-
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Overview
Description
Phenol, thiobis[tetrapropylene- is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group attached to a thiobis (sulfur-containing) linkage and tetrapropylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, thiobis[tetrapropylene- can be achieved through several methods. One common approach involves the reaction of phenol with tetrapropylene in the presence of a sulfur-containing reagent. The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, thiobis[tetrapropylene- often involves large-scale chemical processes. These processes may include the use of continuous reactors, where phenol and tetrapropylene are reacted in the presence of sulfur-containing catalysts. The reaction is carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, thiobis[tetrapropylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group undergoes substitution with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitric acid are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds
Scientific Research Applications
Phenol, thiobis[tetrapropylene- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of Phenol, thiobis[tetrapropylene- involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiobis linkage provides additional reactivity. These interactions can lead to various biological and chemical effects, including antimicrobial activity and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Phenol, tetrapropylene-: Similar in structure but lacks the thiobis linkage.
Thiobisphenol: Contains a thiobis linkage but different substituents.
Hydroquinone: Similar in reactivity but lacks the tetrapropylene substituents .
Uniqueness
Phenol, thiobis[tetrapropylene- is unique due to its combination of phenol, thiobis linkage, and tetrapropylene substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
68815-67-8 |
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Molecular Formula |
C36H58O2S |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
3-dodecyl-4-(2-dodecyl-4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-33(37)25-27-35(31)39-36-28-26-34(38)30-32(36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI Key |
TYHISQCJHIXQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)SC2=C(C=C(C=C2)O)CCCCCCCCCCCC |
Origin of Product |
United States |
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